An In-depth Technical Guide to 5-Bromo-8-(trifluoromethoxy)quinoline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Bromo-8-(trifluoromethoxy)quinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-(trifluoromethoxy)quinoline, a halogenated quinoline derivative, represents a molecule of significant interest in the landscape of medicinal chemistry and materials science. The quinoline scaffold itself is a well-established pharmacophore, forming the core of numerous FDA-approved drugs. The strategic incorporation of a bromine atom at the 5-position and a trifluoromethoxy group at the 8-position imparts unique physicochemical properties that can be leveraged for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this versatile building block, grounded in established chemical principles and supported by data from analogous structures.
Core Molecular Attributes
CAS Number: 1065074-23-8[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrF₃NO | [1][2] |
| Molecular Weight | 292.05 g/mol | [1][2] |
| IUPAC Name | 5-bromo-8-(trifluoromethoxy)quinoline | [1] |
| SMILES | C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)Br | [1] |
| InChI Key | WOLINLSINJUVKT-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
A robust and versatile method for the synthesis of 5-Bromo-8-(trifluoromethoxy)quinoline can be conceptualized through a two-step process starting from 8-hydroxyquinoline. This proposed pathway leverages well-established and reliable reactions in organic synthesis.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-Bromo-8-(trifluoromethoxy)quinoline.
Step 1: Bromination of 8-Hydroxyquinoline
The initial step involves the electrophilic bromination of 8-hydroxyquinoline. The hydroxyl group at the 8-position is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The 5-position is sterically accessible and electronically favorable for substitution.
Experimental Protocol:
-
Dissolve 8-hydroxyquinoline in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[4]
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is typically exothermic.[4]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-bromo-8-hydroxyquinoline.
Causality: The choice of solvent can influence the reactivity and selectivity of the bromination. Acetic acid can protonate the quinoline nitrogen, potentially altering the directing effects of the substituents. The use of a non-polar solvent like chloroform can lead to a cleaner reaction.
Step 2: Trifluoromethoxylation of 5-Bromo-8-hydroxyquinoline
The second step involves the conversion of the hydroxyl group of 5-bromo-8-hydroxyquinoline to a trifluoromethoxy group. This transformation can be achieved using various trifluoromethylating agents, often in the presence of a copper catalyst.
Experimental Protocol:
-
To a solution of 5-bromo-8-hydroxyquinoline in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a copper (I) salt (e.g., CuI) and a ligand (e.g., a phenanthroline derivative).
-
Add a trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I) or a related reagent.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature for several hours, monitoring the reaction by TLC.
-
After cooling to room temperature, quench the reaction with an aqueous solution of ammonia or ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-8-(trifluoromethoxy)quinoline.
Causality: The copper-catalyzed trifluoromethoxylation of phenols is a well-documented transformation. The choice of ligand and reaction conditions is crucial for achieving high yields and preventing side reactions. The trifluoromethoxy group is highly stable and imparts unique electronic properties to the molecule.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 5-Bromo-8-(trifluoromethoxy)quinoline are not widely published, its spectral characteristics can be reliably predicted based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom, the trifluoromethoxy group, and the nitrogen atom in the quinoline ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | 8.8 - 9.0 | dd | J = ~4.5, ~1.5 |
| H-3 | 7.5 - 7.7 | dd | J = ~8.5, ~4.5 |
| H-4 | 8.4 - 8.6 | dd | J = ~8.5, ~1.5 |
| H-6 | 7.7 - 7.9 | d | J = ~8.5 |
| H-7 | 7.0 - 7.2 | d | J = ~8.5 |
Interpretation: The downfield shifts of H-2 and H-4 are characteristic of protons adjacent to the nitrogen atom in the quinoline ring. The protons on the benzene ring (H-6 and H-7) will exhibit chemical shifts influenced by the bromine and trifluoromethoxy substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display ten signals for the carbon atoms of the quinoline ring and an additional signal for the trifluoromethoxy carbon.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~135 |
| C-4a | ~128 |
| C-5 | ~115 (C-Br) |
| C-6 | ~130 |
| C-7 | ~110 |
| C-8 | ~145 (C-O) |
| C-8a | ~140 |
| C (CF₃) | ~120 (q, J ≈ 257 Hz) |
Interpretation: The carbon attached to the bromine (C-5) will be shifted upfield compared to an unsubstituted carbon, while the carbon attached to the oxygen (C-8) will be shifted downfield. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a singlet at approximately -58 to -60 ppm, characteristic of a trifluoromethoxy group attached to an aromatic ring.[5]
Mass Spectrometry
The mass spectrum, under electron ionization (EI), would be expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of the bromine atom, with two peaks of nearly equal intensity at m/z 291 and 293, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Expected Fragmentation Pattern:
-
Loss of Br: A significant fragment at m/z 212, corresponding to the loss of the bromine radical.
-
Loss of CF₃: A fragment resulting from the cleavage of the O-CF₃ bond, though less common.
-
Loss of OCF₃: A fragment corresponding to the loss of the trifluoromethoxy radical.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic quinoline ring and the C-F and C-O bonds.
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C and C=N stretching |
| 1250-1000 | C-F stretching (strong) |
| 1200-1000 | C-O stretching |
| 850-750 | C-H out-of-plane bending |
Reactivity and Potential Applications
The chemical reactivity of 5-Bromo-8-(trifluoromethoxy)quinoline is dictated by the interplay of its functional groups, making it a valuable intermediate in organic synthesis.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the synthesis of a diverse library of novel compounds.[6]
Caption: Suzuki-Miyaura cross-coupling of 5-Bromo-8-(trifluoromethoxy)quinoline.
Experimental Protocol (General):
-
In a Schlenk flask, combine 5-Bromo-8-(trifluoromethoxy)quinoline, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture at a specified temperature until the starting material is consumed (monitored by TLC).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Applications in Drug Discovery
The trifluoromethoxy group is a highly valued substituent in medicinal chemistry due to its unique properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[7]
-
Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[7]
-
Electronic Effects: As a strong electron-withdrawing group, it can modulate the pKa of nearby functional groups and influence ligand-receptor binding interactions.
Given these properties, 5-Bromo-8-(trifluoromethoxy)quinoline is an attractive starting material for the synthesis of compounds targeting a range of biological targets, including kinases, G-protein coupled receptors, and ion channels. The quinoline core itself has been associated with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[8]
Safety and Handling
5-Bromo-8-(trifluoromethoxy)quinoline is classified as harmful if swallowed, and causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Hazard Statements: H302, H315, H319, H335[1]
Precautionary Statements: P261, P305+P351+P338[1]
It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
5-Bromo-8-(trifluoromethoxy)quinoline is a valuable and versatile building block with significant potential in the fields of drug discovery and materials science. Its synthesis can be achieved through established synthetic methodologies, and its reactivity, particularly at the bromine-substituted position, allows for extensive derivatization. The presence of the trifluoromethoxy group confers desirable physicochemical properties, making this compound an attractive scaffold for the development of novel molecules with enhanced biological activity and improved pharmacokinetic profiles. This guide provides a solid foundation for researchers and scientists to explore the full potential of this intriguing quinoline derivative.
References
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ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]
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